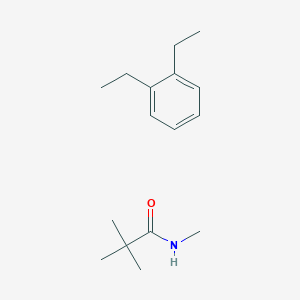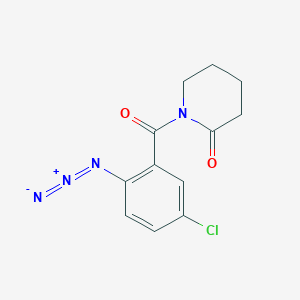![molecular formula C8H13NO B15160237 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane CAS No. 849366-94-5](/img/structure/B15160237.png)
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a total of 25 bonds, including 12 non-hydrogen bonds, 2 three-membered rings, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 oxirane . The molecular formula is C8H13NO, and it consists of 13 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, and 1 oxygen atom .
Métodos De Preparación
The synthesis of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves several steps. One common method includes the condensation reactions of 2-furan-2-yl-methylamine with various benzaldehydes, followed by reduction with sodium borohydride (NaBH4) to yield N/O-donor-type ligands . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Análisis De Reacciones Químicas
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves its interaction with molecular targets through its secondary amine and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane can be compared with similar compounds such as:
7-oxa-12-azadispiro[2.0.5~4~.3~3~]dodecane hydrochloride: This compound has a similar spirocyclic structure but differs in the number of carbon atoms and the presence of a hydrochloride group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different ring sizes and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms in the spirocyclic system.
Propiedades
Número CAS |
849366-94-5 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
10-oxa-7-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C8H13NO/c1-2-7(1)8(10-7)3-5-9-6-4-8/h9H,1-6H2 |
Clave InChI |
XDCBRNFNGMYEII-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3(O2)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


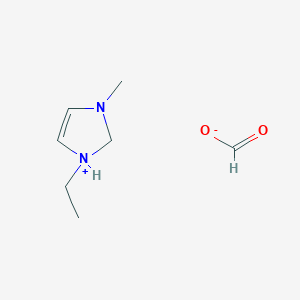
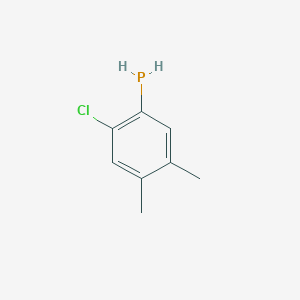

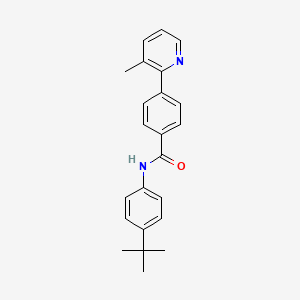
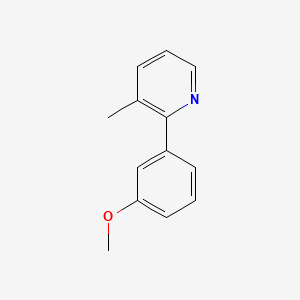
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
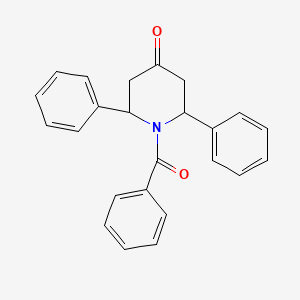
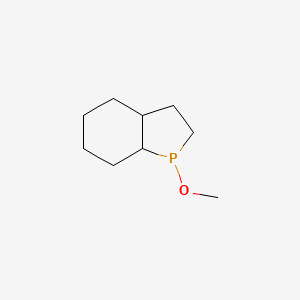
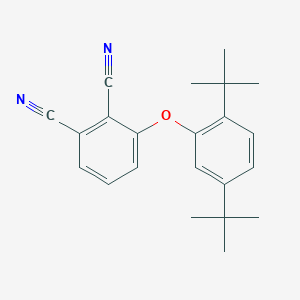

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
